1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride
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Description
1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C13H16BrClN2 and its molecular weight is 315.64. The purity is usually 95%.
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Scientific Research Applications
CO2 Capture
- Bates et al. (2002) discuss the use of a room temperature ionic liquid, derived from a similar bromoalkyl-imidazole structure, for efficiently capturing CO2. This compound demonstrates comparable efficiency to commercial amine sequestering reagents, with the advantage of being nonvolatile and not requiring water to function (Bates et al., 2002).
Synthesis of Imidazole Derivatives
- A study by Lygin and Meijere (2009) describes the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide, which has similarities to the compound . These derivatives are obtained through a CuI catalyzed reaction, showcasing the versatility of bromo-imidazole compounds in synthetic chemistry (Lygin & Meijere, 2009).
Ultrasound-Assisted Synthesis
- Nagargoje et al. (2012) present an ultrasound-assisted method for synthesizing imidazole derivatives using diethyl bromophosphate, which underlines the potential of bromo-imidazole compounds in facilitating efficient and novel synthesis techniques (Nagargoje et al., 2012).
Copper-Catalyzed Synthesis
- The work of Yang et al. (2017) explores the copper-catalyzed coupling and cyclization of 2-(2-Bromovinyl)benzimidazoles, which are structurally related to the compound . This study highlights the application of such compounds in the synthesis of complex molecular structures (Yang et al., 2017).
Corrosion Inhibition
- PourghasemiHanza et al. (2021) investigate an imidazole-based benzilic-dicationic ionic liquid for its ability to inhibit corrosion in mild steel. This research underscores the potential application of bromo-imidazole compounds in corrosion prevention (PourghasemiHanza et al., 2021).
Antimicrobial Activity
- Narwal et al. (2012) focus on the synthesis of novel imidazoles, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, for their potent antimicrobial properties. This indicates the potential medical applications of bromo-imidazole compounds in developing new antimicrobial agents (Narwal et al., 2012).
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14;/h4-7,9H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDOBZXVEAIYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=C)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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